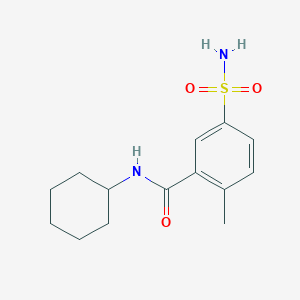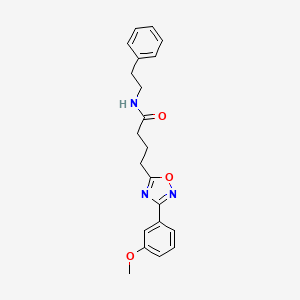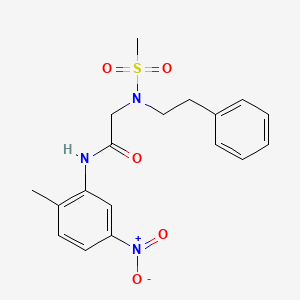
N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide, also known as MNSA, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. The compound was first synthesized in the 1970s and has since been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The exact mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide is not fully understood, but it is believed to work by inhibiting the synthesis of folic acid, which is essential for the growth and replication of bacteria, fungi, and cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. Additionally, N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide in lab experiments is its broad-spectrum activity against a variety of microorganisms. Additionally, N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has low toxicity and is relatively easy to synthesize. However, one limitation of using N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide. One area of focus could be the development of new drugs based on the chemical structure of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide, particularly for the treatment of antibiotic-resistant infections. Additionally, further research could be conducted to better understand the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide and its potential use in cancer treatment. Finally, research could be conducted to explore the potential environmental applications of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide, such as its use as a pesticide or herbicide.
Méthodes De Synthèse
The synthesis of N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide involves the reaction of 2-methyl-5-nitroaniline with N-phenethylmethylsulfonamide in the presence of acetic anhydride and a catalyst. The resulting product is then purified through a series of recrystallization steps to obtain the final compound.
Applications De Recherche Scientifique
N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, N-(2-methyl-5-nitrophenyl)-2-(N-phenethylmethylsulfonamido)acetamide has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-8-9-16(21(23)24)12-17(14)19-18(22)13-20(27(2,25)26)11-10-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGZTURCSPDBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-5-nitrophenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethoxyphenyl)-N-(3-acetamidophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717534.png)

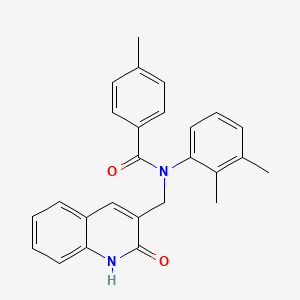
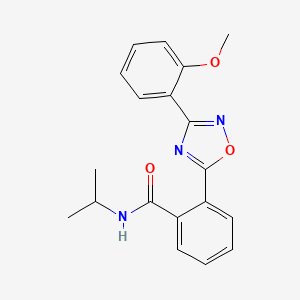

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
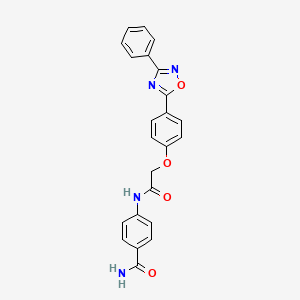
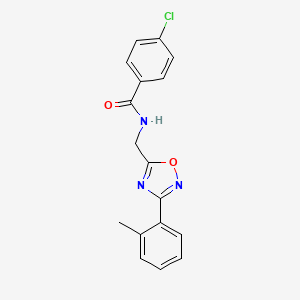
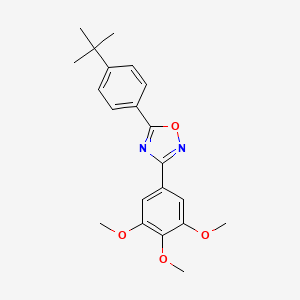
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)


